molecular formula C7H15NO3 B1345577 3-Morpholino-1,2-propanediol CAS No. 6425-32-7

3-Morpholino-1,2-propanediol

Cat. No. B1345577
CAS RN: 6425-32-7
M. Wt: 161.2 g/mol
InChI Key: VZBNUEHCOOXOHR-UHFFFAOYSA-N
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Patent
US04455168

Procedure details

33 g of 3-chloropropylene glycol was added dropwise to 65 g morpholine, with stirring, while maintaining the temperature at 80° C. The 3-chloropropylene glycol reacted quickly with the morpholine exothermically. The reaction mixture was stirred for 3 hours, with the temperature maintained at 80° C. The salt of morpholine, which separated from the reaction mixture, was filtered out. The filtrate was distilled under reduced pressure. This distillation gave 35 g of the desired product, 3-morpholino propylene glycol (bp. 135°-138° C./11 mmHg), in a 75.5% yield.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75.5%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[NH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>>[O:10]1[CH2:11][CH2:12][N:7]([CH2:2][CH:3]([OH:6])[CH2:4][OH:5])[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
65 g
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 hours, with the temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 80° C
CUSTOM
Type
CUSTOM
Details
The salt of morpholine, which separated from the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered out
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
This distillation

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 75.5%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.